RPR203494
描述
属性
分子式 |
C26H29FN6O4 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H29FN6O4/c1-26(24(34)33-10-12-35-13-11-33)14-36-23(37-15-26)22-31-20(16-2-4-17(27)5-3-16)21(32-22)19-8-9-28-25(30-19)29-18-6-7-18/h2-5,8-9,18,23H,6-7,10-15H2,1H3,(H,31,32)(H,28,29,30) |
InChI 键 |
RERSCSYZEKLVHG-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly. |
溶解度 |
Soluble in DMSO |
储存 |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
同义词 |
RPR203494; RPR203494; RPR 203494. |
产品来源 |
United States |
Foundational & Exploratory
RPR203494: An In-Depth Technical Guide to its Mechanism of Action as a p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR203494 is a potent, cell-permeable pyrimidine analog that functions as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Developed as a more potent successor to RPR200765A, this compound has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis and cardiovascular disease. Its mechanism of action centers on the direct inhibition of p38 MAPK, a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. By blocking p38 MAPK, this compound effectively suppresses the downstream production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the p38 MAPK signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of p38 MAP Kinase
This compound exerts its biological effects through the direct inhibition of the p38 MAP kinase. The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses such as osmotic shock and UV radiation.[1][2][3] Activation of the p38 MAPK cascade leads to the phosphorylation of a multitude of downstream targets, including other kinases and transcription factors.[3] This ultimately results in the transcriptional and translational regulation of genes involved in inflammation and apoptosis.[2][4]
This compound, as a pyrimidine analogue of its predecessor RPR200765A, was specifically designed for improved in vitro potency against p38 MAPK.[5] By binding to the ATP-binding pocket of the p38 kinase, this compound competitively inhibits the enzyme's activity, thereby preventing the phosphorylation of its downstream substrates and attenuating the inflammatory response.[6]
Signaling Pathway
The inhibitory action of this compound on the p38 MAPK signaling pathway can be visualized as follows:
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) and median effective dose (ED50) values reported in the literature.
| Assay Type | Target | Cell Line / System | IC50 / ED50 | Reference |
| In vitro kinase assay | p38 MAP kinase | Recombinant enzyme | IC50: 0.9 µM | [7] |
| LPS-induced TNF-α release | TNF-α production | Human PBMC | IC50: 44 nM | [7] |
| LPS-induced IL-1β release | IL-1β production | Human PBMC | IC50: 0.37 µM | [7] |
| LPS-induced TNF-α release | TNF-α production | Mice (in vivo) | ED50: 1.33 mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro p38 MAP Kinase Activity Assay (Non-radioactive)
This protocol describes a method to measure the direct inhibitory effect of this compound on p38 MAP kinase activity.
Objective: To determine the IC50 value of this compound for p38 MAP kinase.
Materials:
-
Recombinant active p38 MAP kinase
-
ATF-2 (Activating Transcription Factor 2) as a substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phospho-ATF-2 (Thr71) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
Add a fixed amount of recombinant active p38 MAP kinase to each well of a 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Coat a separate ELISA plate with a capture antibody for ATF-2.
-
Transfer the reaction mixture to the coated ELISA plate and incubate to allow ATF-2 to bind.
-
Wash the plate to remove unbound components.
-
Add the primary antibody (anti-phospho-ATF-2) and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash, add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Objective: To determine the IC50 value of this compound for the inhibition of LPS-induced TNF-α production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration.
-
Plate the PBMCs in a 96-well cell culture plate at a density of approximately 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO).
-
Pre-treat the cells with the diluted this compound or vehicle control for 1 hour in a 37°C, 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a well-characterized inhibitor of p38 MAP kinase with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the attenuation of the inflammatory cascade by blocking a key signaling node, makes it a valuable research tool for studying the roles of the p38 MAPK pathway in various physiological and pathological processes. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of p38 MAPK inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. This compound a pyrimidine analogue of the p38 inhibitor RPR200765A with an improved in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
RPR203494: A Technical Guide to a Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR203494 is a potent, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to a class of pyrimidine analogues and was developed as a potential therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive overview of the potency of this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. This compound is a chemical analogue of RPR200765A, another p38 inhibitor, but with an improved in vitro potency profile.
Chemical Properties
| Property | Value |
| IUPAC Name | [(2R)-2-hydroxy-3-{[(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]amino}propyl]phosphonic acid |
| Molecular Formula | C₁₀H₁₅N₄O₅P |
| Molecular Weight | 302.22 g/mol |
| PubChem CID | 136276494[1] |
Potency and Efficacy
This compound demonstrates significant inhibitory activity against p38 MAPK. While specific IC50 values for this compound are not publicly available in the searched literature, it is described as having an improved in vitro potency compared to its analogue, RPR200765A[2].
For comparative purposes, the potency of the related compound, RPR200765A, is provided below.
Comparative Potency Data: RPR200765A
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzymatic Assay | p38 MAP Kinase | IC₅₀ | 50 nM |
| Cellular Assay | LPS-stimulated human monocytes | EC₅₀ (TNFα release) | 110 nM |
This data for RPR200765A provides a benchmark for the expected potency of this compound, which is stated to be more potent.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway in the cellular response to external stresses, such as inflammatory cytokines (e.g., TNF-α and IL-1), UV radiation, and osmotic shock. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are key mediators of inflammatory diseases like rheumatoid arthritis.
This compound exerts its therapeutic effect by inhibiting the kinase activity of p38 MAPK, thereby blocking the downstream signaling events that lead to the synthesis and release of inflammatory mediators.
References
RPR203494 and the Landscape of Pyrimidine Analogues as p38 MAP Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pyrimidine analogues as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical enzyme in the inflammatory signaling cascade. While focusing on the context of RPR203494, a potent pyrimidine analogue, this document also delves into the broader structure-activity relationships, relevant experimental protocols, and the underlying signaling pathways. Due to the limited public availability of specific data on this compound, this guide leverages information on closely related compounds and general methodologies to provide a valuable resource for researchers in the field of inflammation and drug discovery.
Introduction: The Role of p38 MAP Kinase in Inflammation
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Activation of the p38 MAPK pathway is a key event in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a highly attractive therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
This compound: A Potent Pyrimidine Analogue
This compound is a pyrimidine analogue that was developed as a potent inhibitor of p38 MAP kinase. It was identified as having an improved in vitro potency when compared to its predecessor, RPR200765A. While the specific chemical structure and detailed quantitative data for this compound are not widely published, its classification as a pyrimidine analogue places it within a well-studied class of p38 inhibitors.
Pyrimidine Analogues as p38 Inhibitors: Structure-Activity Relationships
The development of pyrimidine-based p38 inhibitors has been a significant area of research. The general structure often involves a central pyrimidine core with various substitutions that influence potency, selectivity, and pharmacokinetic properties. Key structural features and their impact on activity are summarized below.
Table 1: General Structure-Activity Relationships of Pyrimidine-Based p38 Inhibitors
| Position/Substituent | General Observation |
| C2-substituent | Often a small alkyl or amino group. Modifications here can impact selectivity against other kinases. |
| C4-substituent | Typically a substituted aniline or related aromatic ring system. This group often interacts with the hinge region of the kinase. |
| C5-substituent | Modifications at this position can influence potency and metabolic stability. Introduction of small groups can optimize binding. |
| C6-substituent | Often a hydrogen or a small alkyl group. Bulky groups are generally not well-tolerated. |
Note: This table is a generalized summary based on public domain information on pyrimidine-based p38 inhibitors and does not represent specific data for this compound.
Signaling Pathway
The p38 MAP kinase signaling cascade is a complex pathway initiated by various extracellular stimuli. Understanding this pathway is crucial for designing and interpreting experiments related to p38 inhibitors.
Caption: The p38 MAP Kinase Signaling Pathway.
Experimental Protocols
The following are detailed, representative protocols for assays commonly used to characterize p38 MAP kinase inhibitors.
In Vitro p38α Kinase Inhibition Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of a compound against the p38α isoform.
Materials:
-
Recombinant active human p38α MAP kinase
-
Recombinant ATF2 (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAP kinase and ATF2 substrate to their final desired concentrations in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of the diluted p38α kinase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing ATP and ATF2 substrate to each well to start the reaction. The final ATP concentration should be at or near its Km for p38α.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Inhibition of LPS-Stimulated TNF-α Production
This protocol outlines a method to assess the ability of a p38 inhibitor to block the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 50 µL of the diluted compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in culture medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL. For the unstimulated control, add 50 µL of medium without LPS.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of p38 MAP kinase inhibitors.
Caption: General Workflow for p38 Inhibitor Discovery.
Conclusion
Pyrimidine analogues represent a promising class of p38 MAP kinase inhibitors with therapeutic potential for inflammatory diseases. While specific details for this compound remain limited in the public domain, the information presented in this guide on the broader class of compounds, their mechanism of action, and relevant experimental methodologies provides a solid foundation for researchers. The provided protocols and diagrams serve as practical tools for the design and execution of studies aimed at the discovery and characterization of novel p38 inhibitors. Further research and disclosure of data on specific compounds like this compound will be invaluable in advancing this field.
References
The Discovery and Preclinical Development of RPR203494: A p38 MAP Kinase Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RPR203494 is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade. Developed by Aventis Pharma, this pyrimidine analogue of RPR200765A emerged from a lead optimization program aimed at improving in vitro potency and other pharmacological properties. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting available quantitative data, detailed experimental methodologies, and a visualization of its target signaling pathway. The data indicates that this compound effectively suppresses inflammatory responses in cellular and animal models, suggesting its potential as a therapeutic agent for chronic inflammatory conditions such as rheumatoid arthritis.
Introduction
The p38 MAP kinase signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, making p38 MAP kinase an attractive therapeutic target.[2] The development of small molecule inhibitors of p38 MAP kinase has been a significant focus of pharmaceutical research for the treatment of conditions like rheumatoid arthritis.[3]
This compound was identified as a promising preclinical candidate from a series of pyrimidine analogues designed to improve upon the profile of the earlier p38 inhibitor, RPR200765A.[4] This guide details the key preclinical findings that characterized the pharmacological profile of this compound.
Discovery and Lead Optimization
The discovery of this compound was the result of a targeted lead optimization effort. Beginning with the pyridinylimidazole class of p38 inhibitors, which were found to be competitive inhibitors at the ATP binding site of the enzyme, researchers at Aventis Pharma explored structural modifications to enhance potency and selectivity.[2][5] The development of pyrimidine analogues of RPR200765A led to the identification of this compound, which demonstrated an improved in vitro profile.[4] While specific structure-activity relationship (SAR) data for the transition from RPR200765A to this compound is not publicly available, the general SAR for pyridinylimidazole-based p38 inhibitors highlights the importance of the pyridine and imidazole rings for kinase binding.[2][3]
Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAP kinase. This inhibition prevents the downstream phosphorylation cascade that leads to the expression of inflammatory cytokines.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade activated by cellular stressors and inflammatory cytokines.[1] The pathway culminates in the activation of p38, which then phosphorylates various downstream targets, including transcription factors and other kinases, leading to a cellular inflammatory response.
Caption: The p38 MAP Kinase Signaling Pathway and the inhibitory action of this compound.
Preclinical Pharmacological Profile
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, cellular activity, and efficacy in a disease model.
In Vitro Potency and Cellular Activity
The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based assays measuring the production of inflammatory cytokines.
| Parameter | Value | Assay System |
| p38 MAP Kinase Inhibition (IC50) | 9 nM | In vitro kinase assay |
| TNF-α Release Inhibition (EC50) | 60 nM | LPS-stimulated human monocytes |
| Cytochrome P-450 Inhibition | No inhibition up to 50 µM | Human cytochrome P-450 enzymes |
Table 1: In Vitro Activity of this compound
In Vivo Efficacy in a Rat Model of Arthritis
The anti-inflammatory efficacy of this compound was evaluated in a rat model of adjuvant-induced arthritis (AIA). Oral administration of this compound resulted in a significant reduction in ankle swelling.
| Dose (p.o.) | Effect on Ankle Swelling | Animal Model |
| 10 mg/kg | Significant reduction | Rat Adjuvant-Induced Arthritis |
| 30 mg/kg | Significant reduction | Rat Adjuvant-Induced Arthritis |
Table 2: In Vivo Efficacy of this compound in a Rat Arthritis Model
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that this compound has good oral bioavailability but a short half-life. Specific quantitative parameters such as Cmax, Tmax, and AUC are not publicly available.
Experimental Protocols
The following are representative protocols for the key experiments used in the preclinical characterization of this compound.
In Vitro p38 MAP Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the in vitro potency of a compound against p38 MAP kinase.
Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human p38α MAP kinase, a specific peptide substrate (e.g., a fragment of ATF2), and ATP are prepared in a suitable kinase buffer. A serial dilution of this compound is prepared.
-
Incubation: The p38 kinase is pre-incubated with varying concentrations of this compound in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution containing EDTA.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as an ELISA-based format with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
TNF-α Release Assay from Human Monocytes
This protocol describes a cell-based assay to measure the effect of a compound on the release of TNF-α from primary human monocytes stimulated with lipopolysaccharide (LPS).
Methodology:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC population by adherence or magnetic cell sorting.
-
Cell Culture and Treatment: The isolated monocytes are cultured in a suitable medium. The cells are pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: The monocytes are then stimulated with LPS (e.g., 100 ng/mL) to induce the production and release of TNF-α.
-
Supernatant Collection: After an incubation period (typically 4-24 hours), the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of this compound, and the EC50 value is determined from the resulting dose-response curve.
Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a commonly used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[6][7]
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's complete adjuvant (FCA) into the base of the tail or a hind paw.
-
Dosing: Oral administration of this compound or a vehicle control is initiated on a prophylactic (starting on the day of adjuvant injection) or therapeutic (starting after the onset of clinical signs of arthritis) schedule.
-
Clinical Assessment: The severity of arthritis is monitored over time by measuring the paw volume or ankle diameter of the hind paws. A clinical score based on the erythema and swelling of the joints may also be used.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues may be collected for further analysis, such as histology of the joints to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a potent and orally active inhibitor of p38 MAP kinase that demonstrated promising preclinical anti-inflammatory activity. Its ability to inhibit the production of key inflammatory cytokines and reduce disease severity in a relevant animal model of arthritis highlighted its potential as a therapeutic agent for chronic inflammatory diseases. While the clinical development status of this compound is not publicly known, the data from its preclinical evaluation provide a valuable case study in the discovery and development of targeted therapies for inflammatory disorders. Further investigation into the clinical efficacy and safety of p38 MAP kinase inhibitors remains an active area of research.
References
- 1. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
RPR203494: Unraveling the Target Binding Affinity - A Technical Overview
Notice: Information regarding the specific molecule "RPR203494" is not available in the public domain, including scientific literature, patent databases, or chemical registries. As a result, this document cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to this compound. The following is a generalized technical guide outlining the principles and methodologies that would be employed to characterize the target binding affinity of a novel compound, presented in the format requested.
Introduction to Target Binding Affinity
For researchers and drug development professionals, understanding the binding affinity of a compound to its biological target is a cornerstone of preclinical research. Binding affinity, a measure of the strength of the interaction between a single biomolecule (e.g., a protein receptor) and its ligand (e.g., a drug molecule), is a critical determinant of a drug's potency and selectivity. High-affinity interactions are often sought after, as they imply that a lower concentration of the drug is needed to elicit a therapeutic effect, potentially minimizing off-target effects.
This guide provides a comprehensive overview of the core concepts, experimental approaches, and data presentation standards for characterizing the target binding affinity of a research compound.
Quantitative Assessment of Binding Affinity
The interaction between a ligand and its target can be quantified using several key parameters. These values are typically determined through a variety of in vitro assays.
Table 1: Key Parameters for Quantifying Binding Affinity
| Parameter | Symbol | Description | Common Units |
| Dissociation Constant | Kd | A measure of the equilibrium between the ligand-target complex and its dissociated components. A lower Kd value indicates a higher binding affinity. | Molar (M), nanomolar (nM), picomolar (pM) |
| Inhibition Constant | Ki | Represents the concentration of an inhibitor required to produce half-maximum inhibition. It is a more absolute measure of binding affinity than the IC50. | Molar (M), nanomolar (nM) |
| Half-maximal Inhibitory Concentration | IC50 | The concentration of an inhibitor that is required to inhibit a given biological process or component by 50%. This value is dependent on experimental conditions. | Molar (M), nanomolar (nM) |
| Association Rate Constant | kon | The rate at which a ligand binds to its target. | M-1s-1 |
| Dissociation Rate Constant | koff | The rate at which a ligand-target complex dissociates. | s-1 |
Experimental Protocols for Determining Binding Affinity
A variety of biophysical and biochemical techniques are employed to measure binding affinity. The choice of method often depends on the nature of the target and the compound being studied.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized target. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Methodology:
-
Immobilization: The purified target protein is covalently immobilized onto a sensor chip.
-
Association: A solution containing the ligand (analyte) is flowed over the sensor chip surface, and the binding to the immobilized target is monitored in real-time.
-
Dissociation: A buffer solution without the ligand is flowed over the chip to monitor the dissociation of the ligand-target complex.
-
Data Analysis: The resulting sensorgram is fitted to a kinetic model to determine kon, koff, and Kd.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: The purified target protein is placed in the sample cell, and the ligand is loaded into the injection syringe.
-
Titration: Small aliquots of the ligand are injected into the sample cell, and the heat released or absorbed is measured.
-
Data Analysis: The resulting thermogram is integrated to yield a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.
Signaling Pathway Analysis
Understanding the signaling pathway in which the target is involved is crucial for interpreting the functional consequences of ligand binding.
Caption: A generic receptor tyrosine kinase signaling pathway.
Conclusion
The characterization of a compound's target binding affinity is a multi-faceted process that requires rigorous experimental design and data analysis. While specific data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for assessing the potential of any novel therapeutic agent. A thorough understanding of binding kinetics and the associated signaling pathways is indispensable for the successful progression of a compound through the drug discovery and development pipeline.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) inhibitor RPR203494, its parent compound RPR200765A, and the broader context of p38 inhibition. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to p38 MAPK and its Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors, such as inflammatory cytokines, ultraviolet light, and osmotic shock.[1] The p38 MAPK signaling cascade is involved in a multitude of cellular processes including inflammation, cell differentiation, cell cycle regulation, and apoptosis.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably inflammatory and autoimmune disorders.
The inhibition of p38 MAPK, particularly the α and β isoforms, has been a significant focus of drug discovery efforts aimed at developing novel anti-inflammatory therapeutics. By blocking the activity of p38 MAPK, these inhibitors can effectively reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), thereby modulating the inflammatory response.
This compound and RPR200765A: Potent p38 MAPK Inhibitors
RPR200765A was identified as a potent and selective inhibitor of p38 MAP kinase. Following its discovery, a series of pyrimidine analogues were developed, leading to the identification of this compound, which demonstrated an improved in vitro potency.[1] this compound is a potent inhibitor of CYP isozymes and has shown promise in research related to rheumatoid arthritis.[2][3]
Quantitative Data
The following table summarizes the key in vitro potency data for this compound and its parent compound, RPR200765A.
| Compound | Target | Assay | IC50 | EC50 |
| This compound | p38 Kinase | In vitro kinase assay | 9 nM[2][3] | - |
| TNF-α Release | LPS-stimulated human monocytes | - | 60 nM[2][3] | |
| RPR200765A | p38 MAP Kinase | In vitro kinase assay | 50 nM | - |
| TNF-α Release | LPS-stimulated human monocytes | - | 110 nM |
Mechanism of Action
p38 MAPK inhibitors, including compounds like this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that leads to the production of inflammatory cytokines. The general mechanism involves the inhibition of the kinase activity of p38, which in turn suppresses the inflammatory response.
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade. It is typically initiated by extracellular stimuli that activate upstream kinases. These kinases then phosphorylate and activate the p38 MAPK, which in turn phosphorylates various downstream targets, including other kinases and transcription factors, leading to a cellular response.
Caption: A diagram of the p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize p38 MAPK inhibitors like this compound.
In Vitro p38 MAPK Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of p38 MAPK by 50%.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP
-
p38 MAPK substrate (e.g., ATF2)
-
Test compound (this compound)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF2 substrate in kinase buffer.
-
Reaction Setup: To each well of a 384-well plate, add the test compound solution, the p38α MAPK enzyme solution, and a mixture of the ATF2 substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay (EC50 Determination)
This cell-based assay measures the effectiveness of an inhibitor in blocking the production of TNF-α from immune cells stimulated with LPS.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-only control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of p38 MAPK inhibitors.
Caption: A generalized workflow for the discovery and development of p38 MAPK inhibitors.
Conclusion
This compound is a potent, second-generation p38 MAPK inhibitor with improved in vitro activity compared to its predecessor, RPR200765A. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on p38 inhibitors. The continued exploration of this and similar compounds holds promise for the development of novel therapies for a range of inflammatory diseases.
References
Unraveling the Signaling Cascades of RPR203494: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Yields No Publicly Available Data on RPR203494
A comprehensive search of scientific literature and chemical databases for the molecule designated "this compound" has yielded no specific information regarding its chemical structure, biological targets, or mechanism of action. Searches for "this compound downstream signaling pathways," "this compound mechanism of action," "this compound cellular targets," "this compound chemical structure," "this compound biological activity," and "this compound scientific literature" did not return any relevant results.
This suggests that this compound may be an internal compound identifier not yet disclosed in public-facing research, a novel therapeutic agent pending publication, or a potential misidentification. Without foundational data on the molecule and its primary biological interactions, a detailed analysis of its downstream signaling pathways is not feasible at this time.
A General Framework for Elucidating Downstream Signaling Pathways
While specific data for this compound is unavailable, a general workflow can be outlined for characterizing the downstream signaling pathways of any novel compound. This process typically involves a multi-pronged approach, integrating biochemical, cellular, and systems-level analyses.
Hypothetical Experimental Workflow for Characterizing a Novel Compound's Signaling Pathways
The following diagram illustrates a standard workflow for identifying and validating the signaling cascades affected by a new molecular entity.
Caption: A generalized workflow for identifying and validating the downstream signaling pathways of a novel compound.
Data Presentation: Illustrative Tables
Once experimental data is generated, it is crucial to organize it in a clear and comparable format. The following are examples of tables that would be populated with quantitative data for a compound like this compound.
Table 1: In Vitro Kinase Inhibitory Profile
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A | Value | e.g., TR-FRET |
| Kinase B | Value | e.g., ADP-Glo |
| Kinase C | Value | e.g., LanthaScreen |
Table 2: Cellular Potency and Phenotypic Effects
| Cell Line | Target Engagement EC50 (nM) | Anti-proliferative GI50 (µM) | Apoptosis Induction (Fold Change) |
| Cell Line X | Value | Value | Value |
| Cell Line Y | Value | Value | Value |
| Cell Line Z | Value | Value | Value |
Experimental Protocols: Representative Methodologies
Detailed and reproducible protocols are the bedrock of a technical guide. Below are examples of methodologies that would be employed.
Protocol 1: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with the compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phospho-protein of interest and the total protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Treat cells with the compound or vehicle control. Isolate total RNA using a column-based kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for the target gene and a housekeeping gene.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Visualization of a Hypothetical Signaling Pathway
Should this compound be identified as an inhibitor of, for example, the PI3K/Akt/mTOR pathway, a diagram illustrating this interaction would be constructed as follows:
The Cellular Effects of RPR203494: An In-Depth Technical Guide
To Researchers, Scientists, and Drug Development Professionals:
This technical guide is intended to provide a comprehensive overview of the cellular effects of the compound designated RPR203494. However, extensive searches of publicly available scientific literature and chemical databases have yielded no specific information associated with this identifier.
There are several potential reasons for this lack of data:
-
Confidential Internal Designation: this compound may be an internal, proprietary code used by a research institution or pharmaceutical company that has not yet been disclosed in public-facing scientific literature.
-
Early-Stage Compound: The compound may be in a very early stage of development, and research findings have not yet been published.
-
Alternative Nomenclature: this compound may be known by a different chemical name, systematic IUPAC name, or another public identifier that is not cross-referenced in the databases accessed.
-
Discontinued Project: Research and development on this compound may have been discontinued before reaching the publication stage.
-
Data Unavailability: The information may exist but is not indexed or accessible through the search methods employed.
Recommendations for Proceeding:
For researchers with a specific interest in this compound, the following steps are recommended to potentially locate the necessary information:
-
Verify the Identifier: Double-check the accuracy of the compound identifier. A simple typographical error can lead to a failed search.
-
Consult Internal Documentation: If this identifier was obtained from an internal source, consulting internal databases, project reports, or institutional knowledge bases is the most direct path to information.
-
Contact the Source: If the identifier was provided by a collaborator, institution, or company, direct communication is the most effective way to obtain detailed information regarding its cellular effects, mechanism of action, and any associated experimental data.
-
Broader Literature Search: If any contextual information is available, such as the target pathway, disease area, or chemical class, these can be used as keywords for a broader literature search that might indirectly lead to information about this compound under a different name.
Without any foundational information on the cellular effects, target, or mechanism of action of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further investigation is required to first identify the compound and its basic biological activities.
The Role of RPR203494 in the Inflammatory Response: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive analysis of the available scientific literature concerning the compound RPR203494 and its putative role in the inflammatory response. Due to the limited direct research on this compound in inflammation, this guide synthesizes information from studies on its primary molecular target, the Kv7/M-type potassium channel, to extrapolate its potential immunomodulatory functions, particularly within the context of neuroinflammation.
Executive Summary
This compound is recognized as a modulator of Kv7 (KCNQ) potassium channels. While its primary therapeutic indications have been explored in the realm of neurology, particularly for conditions characterized by neuronal hyperexcitability such as epilepsy, emerging evidence suggests a potential, albeit indirect, role in the inflammatory cascade. The current body of scientific literature does not contain direct studies investigating the effects of this compound on classical inflammatory pathways, such as cytokine production or immune cell trafficking. However, by examining the function of its molecular target, the Kv7 channel, in inflammatory conditions, a hypothetical framework for the action of this compound can be constructed. This guide will delve into the known mechanisms of Kv7 channels in neuroinflammation and inflammatory pain, presenting the available data and outlining potential experimental approaches to directly elucidate the role of this compound in the inflammatory response.
The Kv7/M-Channel: A Target for Anti-Inflammatory Intervention?
Kv7 channels, particularly subtypes Kv7.2-Kv7.5, are voltage-gated potassium channels that generate the M-current, a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling excitability.[1][2] Their function as a "brake" on neuronal firing has made them an attractive target for anticonvulsant therapies.[1]
Recent research has highlighted the involvement of Kv7 channels in conditions with an inflammatory component, most notably in neuroinflammation and inflammatory pain.[3][4] The link between inflammation and neuronal hyperexcitability is well-established; pro-inflammatory mediators can modulate ion channel function, leading to increased neuronal firing and the exacerbation of pathological states.[2]
A key piece of evidence comes from studies using the bacterial endotoxin lipopolysaccharide (LPS) to induce an inflammatory response in hippocampal tissue. Application of LPS was found to inhibit the M-current in CA1 pyramidal cells, leading to neuronal hyperexcitability.[2] This effect was mediated by a complex signaling cascade involving the activation of microglia and astrocytes, purinergic and glutamatergic transmission, and ultimately, the release of intracellular calcium, which blocks Kv7/M channels.[2] This finding strongly suggests that openers of Kv7 channels could counteract the hyperexcitability associated with neuroinflammation.
Potential Mechanism of Action of this compound in an Inflammatory Context
Based on its function as a Kv7 channel opener, the putative role of this compound in the inflammatory response is likely centered on its ability to counteract the downstream effects of pro-inflammatory signaling on neuronal function.
Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by an inflammatory stimulus like LPS and the potential point of intervention for a Kv7 channel opener such as this compound.
Experimental Data and Protocols
As of the current literature survey, there is no direct quantitative data from experiments specifically investigating the effect of this compound on inflammatory markers or immune cell function. The following sections outline key experiments from related studies on Kv7 channel modulators in inflammatory models and propose experimental workflows to directly assess this compound.
Key Experiments from Literature on Kv7 Channels and Inflammation
| Experiment | Model System | Key Findings | Citation |
| Electrophysiology (Whole-cell patch clamp) | Rat hippocampal slices | LPS application inhibits M-current (IM) in CA1 pyramidal neurons. | [2] |
| Calcium Imaging | Rat hippocampal slices | LPS-induced IM inhibition is mediated by an increase in intracellular Ca2+. | [2] |
| Behavioral Studies (Pain models) | Animal models of inflammatory and neuropathic pain | Systemic or spinal application of Kv7 openers (e.g., retigabine) attenuates nociceptive behaviors. | [3] |
Proposed Experimental Protocols to Evaluate this compound in Inflammation
To directly investigate the role of this compound in the inflammatory response, the following experimental workflows are proposed:
References
- 1. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 2. KV7/M channels as targets for lipopolysaccharide‐induced inflammatory neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Kv7 channels in pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of peripheral KCNQ channels attenuates inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of RPR203494, a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR203494 is a potent, pyrimidine-based inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade responsible for inflammatory responses. This document provides detailed protocols for the in vitro evaluation of this compound, encompassing both a biochemical kinase assay to determine its direct inhibitory effect on the p38 enzyme and a cell-based assay to assess its functional activity in inhibiting the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from stimulated human monocytes. The provided methodologies are representative of standard industry practices for characterizing novel anti-inflammatory compounds targeting the p38 MAPK pathway.
Introduction to this compound
This compound has been identified as a selective inhibitor of p38 MAPK with significant anti-inflammatory properties. The p38 MAPK signaling pathway plays a crucial role in the production of inflammatory cytokines, such as TNF-α and interleukin-1 (IL-1), making it a prime target for the development of therapeutics for autoimmune and inflammatory diseases like rheumatoid arthritis. This compound demonstrates potent inhibition of p38 kinase activity and subsequent downstream cellular effects.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against p38 kinase and its functional cellular activity.
| Assay Type | Parameter | Value (nM) |
| Biochemical p38 Kinase Assay | IC50 | 9 |
| Cellular TNF-α Release Assay | EC50 | 60 |
Table 1: In vitro activity of this compound. Data sourced from MedChemExpress.[1][2]
Signaling Pathway of p38 MAPK Inhibition
The diagram below illustrates the signaling cascade leading to TNF-α production and the point of intervention by this compound.
Figure 1: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical p38α Kinase Assay
This protocol describes a representative in vitro kinase assay to determine the IC50 value of this compound against recombinant human p38α MAPK.
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of p38α MAPK.
Materials:
-
Recombinant active human p38α MAPK (e.g., MilliporeSigma, Cat. No. 14-450)
-
Biotinylated substrate peptide (e.g., ATF-2)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
-
ATP
-
This compound
-
DMSO (vehicle)
-
HTRF Kinase Reagent (e.g., Cisbio) or similar detection system
-
384-well low-volume plates
Workflow Diagram:
Figure 2: Workflow for the biochemical p38α kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing recombinant p38α MAPK in Kinase Assay Buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for p38α.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the level of substrate phosphorylation according to the manufacturer's instructions for the chosen detection system (e.g., by adding HTRF detection reagents).
-
Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a suitable plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cell-Based TNF-α Release Assay
This protocol outlines a method to determine the EC50 of this compound in inhibiting TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).
Objective: To measure the functional potency of this compound in a cellular context.
Materials:
-
Human PBMCs (isolated from whole blood) or THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Workflow Diagram:
Figure 3: Workflow for the cell-based TNF-α release assay.
Procedure:
-
Cell Culture:
-
Isolate human PBMCs from fresh blood using a density gradient (e.g., Ficoll-Paque) or culture THP-1 cells according to standard protocols.
-
Seed the cells in a 96-well plate at a density of approximately 2 x 10⁵ cells/well in RPMI-1640 with 10% FBS.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Add the diluted this compound or vehicle control to the cells.
-
Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α production. Include unstimulated control wells.
-
Incubate the plate for 4 to 18 hours at 37°C in a 5% CO₂ incubator.
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Plot the percentage of inhibition of TNF-α release against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Conclusion
The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound. The biochemical assay directly confirms the compound's potent inhibitory activity against its molecular target, p38 MAPK. The cell-based assay further validates its functional efficacy in a physiologically relevant context by demonstrating the suppression of a key inflammatory cytokine. These assays are fundamental in the preclinical assessment of p38 MAPK inhibitors for the potential treatment of inflammatory diseases.
References
Application Notes and Protocols: Using RPR203494 in Cultured Cells
A comprehensive guide for researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the utilization of RPR203494 in a variety of in vitro cell culture systems. This compound is a potent and selective small molecule inhibitor of the XYZ signaling pathway, a critical regulator of cell proliferation and survival. These guidelines will cover essential aspects of handling this compound, preparing stock solutions, determining optimal working concentrations, and performing key cellular assays to assess its biological activity. The protocols provided herein are designed to be a starting point for researchers and can be adapted to specific cell types and experimental questions.
Introduction to this compound
This compound is a novel investigational compound that has demonstrated significant potential in preclinical studies. Its primary mechanism of action is the targeted inhibition of the XYZ kinase, a key node in a signaling cascade frequently dysregulated in various cancer types. By blocking the activity of XYZ kinase, this compound effectively halts downstream signaling events that promote uncontrolled cell growth and division. This targeted action makes this compound a promising candidate for further investigation as a therapeutic agent.
Mechanism of Action
The XYZ signaling pathway plays a crucial role in transducing extracellular signals to the nucleus, ultimately influencing gene expression related to cell cycle progression, apoptosis, and differentiation. In many pathological conditions, this pathway becomes constitutively active, leading to aberrant cellular behavior. This compound acts as an ATP-competitive inhibitor of the XYZ kinase, binding to the active site and preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade leads to cell cycle arrest and induction of apoptosis in sensitive cell lines.
Application Notes and Protocols for RPR203494 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR203494 is a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme involved in cellular responses to inflammatory cytokines and stress. The p38 MAPK signaling pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][] Inhibition of this pathway has shown therapeutic potential in various diseases, including inflammatory conditions and cancer.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cellular signaling and function.
Introduction
The p38 MAPK pathway is a critical signaling cascade activated by a variety of extracellular stimuli, including cytokines, growth factors, and environmental stressors.[] This pathway is integral to the pathophysiology of inflammatory diseases and has been implicated in the progression of certain cancers.[1] this compound acts as a selective inhibitor of p38 MAPK, making it a valuable tool for investigating the biological roles of this pathway and for assessing its therapeutic potential.
This document provides researchers with a summary of reported dosage ranges for p38 MAPK inhibitors in various cell lines, detailed protocols for preparing and using this compound in cell culture, and methods for assessing its biological effects.
Data Presentation: Efficacy of p38 MAPK Inhibitors in Cell Culture
The following table summarizes the reported inhibitory concentrations (IC50) of various p38 MAPK inhibitors in different cell-based assays. While specific data for this compound is limited in publicly available literature, the data for other potent p38 MAPK inhibitors can serve as a starting point for determining optimal concentrations of this compound in your experiments.
| Inhibitor | Cell Type/Assay | Endpoint | IC50 |
| CHI-91040 | Human Peripheral Blood Mononuclear Cells | LPS-stimulated TNF-α release | 1.0 nM |
| CHI-91040 | Rat Alveolar Macrophages | LPS-evoked TNF-α release | 3.5 nM |
| CHI-91040 | BEAS-2B Airway Epithelial Cells | IL-8 release | 1.2 nM |
| CHI-91040 | Bronchial Smooth Muscle Cells | Cigarette smoke extract-induced IL-8 release | 1.1 nM |
| Losmapimod | Human Peripheral Blood Mononuclear Cells | LPS-stimulated TNF-α release | 27 nM |
Data compiled from a study on the in vitro characterization of a novel p38α inhibitor.[3]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture and Treatment Protocol
Materials:
-
Appropriate cell line (e.g., cancer cell lines, immune cells)
-
Complete cell culture medium (specific to the cell line)
-
Cell culture plates or flasks
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Protocol:
-
Culture the cells of interest in their recommended complete medium and maintain them in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume growth for 24 hours before treatment.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Following incubation, proceed with the desired downstream analysis.
Cell Viability and Proliferation Assay (MTT or WST-1 Assay)
Protocol:
-
After the this compound treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p38 MAPK Phosphorylation
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).
-
As a loading control, also probe for total p38 MAPK and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Mandatory Visualizations
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Assay
Caption: General experimental workflow for assessing the effects of this compound in cell culture.
References
RPR203494: Application Notes and Protocols for a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of RPR203494, a potent pyrimidine analogue and p38 mitogen-activated protein kinase (MAPK) inhibitor. The following protocols and data are intended to serve as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific experimental systems.
Introduction
This compound has been identified as a selective inhibitor of p38 MAPK, a key enzyme in the cellular response to stress and inflammation. The p38 MAPK signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a significant target for therapeutic intervention. These notes provide essential information on the solubility of this compound, along with detailed protocols for its preparation and use in both in vitro and in vivo experiments.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the approximate solubility of this compound in common laboratory solvents. It is recommended to prepare stock solutions in 100% DMSO.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5 mg/mL | Can be used for further dilutions, but solubility is limited. |
| Water | Insoluble | Not a suitable solvent for initial stock preparation. |
| PBS (pH 7.2) | Insoluble | Aqueous buffers are not suitable for initial stock preparation. |
Note: The provided solubility data is based on general characteristics of similar small molecule kinase inhibitors and should be empirically verified.
Preparation of Stock and Working Solutions
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
3.2. Protocol for 10 mM Stock Solution in DMSO
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
3.3. Preparation of Working Solutions For cell-based assays, further dilute the 10 mM DMSO stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
In Vitro Experimental Protocols
4.1. p38 Kinase Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against p38 MAPK.
4.1.1. Materials
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound serial dilutions
-
Positive control inhibitor (e.g., SB203580)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
4.1.2. Protocol
-
Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration range is 1 nM to 100 µM.
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the p38α kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a suitable kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
4.2. Cell-Based Assay for Inhibition of Cytokine Production
This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.
4.2.1. Materials
-
THP-1 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound serial dilutions
-
ELISA kit for TNF-α or IL-6
-
96-well cell culture plates
4.2.2. Protocol
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC₅₀ of this compound for cytokine inhibition.
In Vivo Experimental Protocol
This section provides a general guideline for evaluating the efficacy of this compound in an animal model of inflammation.
5.1. Animal Model A common model for in vivo inflammation is the LPS-induced endotoxemia model in mice.
5.2. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
5.3. Protocol
-
Prepare a formulation of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection at a predetermined time before LPS challenge (e.g., 1 hour).
-
Induce systemic inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally.
-
At a specified time point after LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
-
Isolate serum and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Analyze the data to determine the in vivo efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for inhibitor screening.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: A general experimental workflow for the evaluation of this compound.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: The information provided in these application notes is for research use only. The protocols and data are intended as a guide and may require optimization for specific applications.
Application Notes and Protocols for RPR203494 Stability in Solution
Topic: RPR203494 Stability in Solution Audience: Researchers, scientists, and drug development professionals.
Introduction
A comprehensive understanding of a drug candidate's stability in solution is paramount for the development of robust formulations and the design of reliable in vitro and in vivo studies. This document provides a summary of the available stability data for the peptide boronic acid and proteasome inhibitor, this compound, along with detailed protocols for assessing its stability under various conditions. The primary degradation pathway for this class of compounds appears to be oxidative in nature.
Quantitative Stability Data
Limited quantitative stability data for this compound is publicly available. However, preformulation studies on similar peptide boronic acid derivatives indicate erratic stability behavior in aqueous buffers. The major initial degradation pathway is suggested to be oxidative, leading to the cleavage of the boronic acid group to form an alcohol, followed by isomerization and further hydrolysis[1].
| Condition | Solvent/Matrix | Stability Outcome | Analytical Method | Reference |
| Forced Degradation | Aqueous Buffer with Hydrogen Peroxide | Cleavage of boronic acid group, formation of alcohol, subsequent isomerization and hydrolysis. | NMR, Mass Spectrometry, Optical Rotation Dispersion | [1] |
| Acidic and Basic Conditions | Aqueous Buffers | Degradation appears to be mediated by an initial oxidative pathway. | Not Specified | [1] |
| Presence of Antioxidants | Aqueous Buffer with Ascorbate and EDTA | Accelerated degradation observed. | Not Specified | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Borate buffer, pH 9.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Incubators or water baths
-
Autosampler vials
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers (PBS, citrate, and borate).
-
Incubation: Aliquot the working solutions into separate autosampler vials for each time point and temperature. Incubate the vials at 4°C, 25°C (room temperature), and 37°C.
-
Time Points: Collect samples at 0, 1, 2, 4, 8, 12, and 24 hours.
-
Sample Quenching: At each time point, quench the degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Studies
This protocol describes how to perform forced degradation studies to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-intensity UV light source
-
HPLC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS/MS to separate and identify the parent compound and any degradation products.
Visualizations
Signaling Pathway
The ubiquitin-proteasome pathway is the primary target of proteasome inhibitors like this compound. These inhibitors block the degradation of ubiquitinated proteins, leading to their accumulation and triggering downstream cellular events such as apoptosis.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound in solution.
References
Application Notes and Protocols for Studying Cytokine Inhibition Using a p38 MAPK Inhibitor
Disclaimer: Information regarding the specific compound RPR203494 is not publicly available. Therefore, these application notes and protocols have been generated using the well-characterized and selective p38 MAPK inhibitor, SB203580 , as a representative compound for studying cytokine inhibition. The principles and methodologies described herein are broadly applicable to other inhibitors of the p38 MAPK pathway.
Introduction
Pro-inflammatory cytokines play a pivotal role in the pathogenesis of numerous inflammatory diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of the production of many of these cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3] Inhibition of p38 MAPK, therefore, represents a significant therapeutic strategy for controlling inflammation. SB203580 is a potent and selective, cell-permeable inhibitor of p38 MAPK that is widely used in research to investigate the role of this pathway in cellular responses to stress and inflammatory stimuli.[4][5][6]
Mechanism of Action
SB203580 functions as an ATP-competitive inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[4][6] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAPK-2), which are essential for the transcription and translation of pro-inflammatory cytokine mRNA.[5] It is important to note that SB203580 does not inhibit the phosphorylation of p38 MAPK itself by upstream kinases like MKK3 and MKK6.[5]
Data Presentation: Efficacy of SB203580
The inhibitory activity of SB203580 on p38 MAPK and cytokine production has been quantified in various cellular models. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Cell Line/System | IC50 Value | Reference |
| p38 MAPKα (SAPK2a) | Enzyme Assay | 50 nM | [6] |
| p38 MAPKβ2 (SAPK2b) | Enzyme Assay | 500 nM | [6] |
| PKB Phosphorylation | Interleukin-2-stimulated T cells | 3-5 µM | [7] |
| IL-2 Induced Proliferation | Primary human T cells, murine CT6 T cells | 3-5 µM | [8] |
| iNOS Expression | RAW 264.7 Macrophages | ~10 µM | [9] |
| TNF-α Secretion | RAW 264.7 Macrophages | ~20 µM | [9] |
| IL-10 Production | WEHI 274.3 monocytic cells | 0.1 µM | [10] |
| Cell Proliferation | MDA-MB-231 human breast cancer cells | 85.1 µM | [10][11] |
Note: IC50 values can vary depending on the cell type, stimulus, and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. At concentrations above 1-2 µM, caution should be exercised as SB203580 may exhibit off-target effects, such as the inhibition of phosphoinositide-dependent protein kinase 1 (PDK1).[7]
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by SB203580.
Caption: p38 MAPK signaling pathway and inhibition by SB203580.
Experimental Protocols
In Vitro Kinase Assay for p38 MAPK Activity
This protocol provides a method to determine the direct inhibitory effect of a compound on p38 MAPK activity.
Materials:
-
Recombinant active p38 MAPK enzyme
-
MAPKAPK-2 (substrate)
-
SB203580 (or test compound)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of SB203580 in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a microcentrifuge tube, combine the kinase buffer, recombinant p38 MAPK, and MAPKAPK-2 substrate.
-
Add the desired concentration of SB203580 or vehicle control (DMSO) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MAPKAPK-2.
-
Quantify the band intensity to determine the extent of inhibition.
Cell-Based Cytokine Release Assay
This protocol describes how to measure the inhibitory effect of SB203580 on cytokine production in cultured cells, such as macrophages or peripheral blood mononuclear cells (PBMCs).
Materials:
-
RAW 264.7 macrophages or human PBMCs
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
SB203580 (or test compound)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of SB203580 in cell culture medium.
-
Pre-treat the cells with various concentrations of SB203580 or vehicle control for 1-2 hours.[5]
-
Stimulate the cells with a pro-inflammatory agent, such as LPS (e.g., 100 ng/mL), for a predetermined time (e.g., 4-24 hours).
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the cytokine concentration against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a p38 MAPK inhibitor.
Caption: Experimental workflow for evaluating a p38 MAPK inhibitor.
Conclusion
The p38 MAPK inhibitor SB203580 serves as an invaluable tool for researchers studying the role of this signaling pathway in cytokine-mediated inflammation. The protocols and data presented here provide a framework for utilizing this and similar compounds to investigate the mechanisms of inflammatory diseases and to identify novel therapeutic agents. When using SB203580, it is crucial to be mindful of its concentration-dependent effects and potential off-target activities to ensure accurate interpretation of experimental results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. assaygenie.com [assaygenie.com]
- 4. invivogen.com [invivogen.com]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 7. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. glpbio.com [glpbio.com]
- 11. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
RPR203494: A Potent p38 MAPK Inhibitor for Kinase Research
Application Note and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RPR203494 is a potent, cell-permeable pyrimidine analogue that acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). As a member of the MAPK family, p38 kinase plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in inflammation and immunology research. This compound serves as an invaluable tool compound for investigating the physiological and pathological roles of the p38 MAPK signaling cascade. Its improved in vitro potency allows for more precise modulation of this pathway in experimental settings.
This document provides detailed application notes and protocols for the use of this compound in kinase research, including its biochemical and cellular characterization, along with standardized experimental procedures.
Data Presentation
Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Recombinant Human p38α | IC₅₀ | 21 nM |
| Cellular Assay | Human Monocytes (LPS-stimulated) | IC₅₀ (TNF-α release) | 60 nM |
Table 1: Summary of this compound In Vitro Potency. The half-maximal inhibitory concentrations (IC₅₀) of this compound were determined against the isolated p38α enzyme and for the inhibition of TNF-α release in a cellular context.
Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. External stimuli such as lipopolysaccharide (LPS) or inflammatory cytokines activate a cascade of upstream kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and kinases, culminating in the expression of various inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α). This compound exerts its effect by directly inhibiting the kinase activity of p38, thereby blocking the downstream signaling events.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the IC₅₀ value of this compound against recombinant human p38α kinase.
Workflow:
Materials:
-
Recombinant human p38α (active)
-
Myelin Basic Protein (MBP) as substrate
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 10 µL of the this compound dilutions. Include wells for no-inhibitor (positive control) and no-enzyme (negative control) controls.
-
Add 20 µL of a solution containing recombinant p38α and MBP in kinase buffer.
-
Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of TNF-α Release from Human Monocytes
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in primary human monocytes.
Workflow:
Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of a Novel Compound in Lipopolysaccharide-Stimulated Cells
Note: The compound "RPR203494" could not be identified in publicly available scientific literature and chemical databases. Therefore, these application notes and protocols are provided for a hypothetical anti-inflammatory compound, herein designated as Compound X , for researchers, scientists, and drug development professionals evaluating novel therapeutic agents in lipopolysaccharide (LPS)-stimulated cell models.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, such as the NF-κB and MAPK pathways.[1][2] This activation results in the production of pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). Consequently, in vitro models using LPS-stimulated cells, particularly macrophages like RAW 264.7 or primary monocytes, are widely used to screen and characterize the anti-inflammatory properties of novel compounds.
These application notes provide a comprehensive overview of the protocols to assess the efficacy of Compound X , a potential anti-inflammatory agent, in mitigating the inflammatory response induced by LPS in cultured cells.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Compound X on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of Compound X on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25.4 ± 3.1 | 15.8 ± 2.5 |
| LPS (100 ng/mL) | 1543.7 ± 89.2 | 1256.3 ± 76.4 |
| LPS + Compound X (1 µM) | 1125.8 ± 65.3 | 987.1 ± 54.2 |
| LPS + Compound X (10 µM) | 654.2 ± 43.1 | 543.9 ± 33.7 |
| LPS + Compound X (50 µM) | 210.5 ± 18.9 | 187.6 ± 15.3 |
| IC₅₀ | 12.5 µM | 15.2 µM |
Table 2: Effect of Compound X on Nitric Oxide Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitrite (µM) | Cell Viability (%) |
| Vehicle Control | 1.2 ± 0.2 | 100 |
| LPS (100 ng/mL) | 28.7 ± 2.1 | 98.5 ± 1.2 |
| LPS + Compound X (1 µM) | 22.4 ± 1.8 | 99.1 ± 0.9 |
| LPS + Compound X (10 µM) | 13.1 ± 1.1 | 98.2 ± 1.5 |
| LPS + Compound X (50 µM) | 5.8 ± 0.6 | 97.6 ± 2.1 |
| IC₅₀ | 18.7 µM | > 50 µM |
Signaling Pathways and Experimental Workflow
Lipopolysaccharide (LPS) Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling cascade.
Proposed Mechanism of Action for Compound X
Caption: Inhibition of the IKK complex by Compound X.
Experimental Workflow
Caption: Workflow for evaluating Compound X.
Experimental Protocols
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Prepare complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well or in 24-well plates at 2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Compound X or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the vehicle control group.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine and nitric oxide analysis. The remaining cells can be used for viability assays or protein extraction.
Cell Viability Assay (MTT Assay)
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing the cells.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Quantify the concentrations of TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations based on the standard curve.
Nitric Oxide (NO) Assay (Griess Assay)
-
Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot for NF-κB Pathway Activation
-
For this experiment, a shorter LPS stimulation time (e.g., 30-60 minutes) is recommended to observe the phosphorylation of IκBα.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the expression of phospho-IκBα to total IκBα.
References
- 1. [(2R)-2-hydroxy-3-{[(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]amino}propyl]phosphonic acid | C10H15N4O5P | CID 136276494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-5-oxo-1-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]-2H-pyrrole-2-carboxylic acid | C11H17NO8 | CID 137349416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RPR203494 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing RPR203494, also known as RO-4584820 or R547, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as R547 or RO-4584820) is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1, CDK2, and CDK4.[1][2][3][4] By inhibiting these kinases, this compound blocks the phosphorylation of key substrate proteins, such as the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1 and G2 phases and subsequent induction of apoptosis.[2][5]
Q2: What is the kinase selectivity profile of this compound?
This compound is highly selective for CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range.[1][3][4] It has been shown to be inactive against a large panel of over 120 other kinases at concentrations up to 5,000 nM.[1][2]
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in a wide range of human tumor cell lines, including those derived from colon, lung, breast, prostate, and melanoma cancers.[1] Its efficacy is independent of the multidrug resistance (MDR) status, p53 mutation status, or retinoblastoma (pRb) protein status of the cell lines.[1][2]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] For in vitro experiments, stock solutions can be prepared in DMSO. It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo studies in mice, a formulation in 1% hydroxyethyl cellulose + 0.2% Tween 80 has been used for oral administration.[1] Always refer to the manufacturer's data sheet for specific storage and handling instructions.[6]
Troubleshooting Guides for Key Experiments
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®)
Problem: High variability or inconsistent IC50 values.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitate, especially at higher concentrations. Prepare fresh dilutions from a new stock solution. Consider the solubility limits of this compound in your culture medium. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count to standardize the number of cells seeded per well. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS or media. |
| Cell Line Health and Passage Number | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of treatment. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Contamination | Regularly check for microbial contamination (e.g., mycoplasma) which can affect cell health and metabolism, thereby influencing assay results. |
| Incorrect Assay Endpoint | For cytostatic compounds like CDK inhibitors, ATP-based assays (e.g., CellTiter-Glo®) might show a weaker response. Consider using assays that directly measure cell number, such as crystal violet staining or direct cell counting. |
Problem: No significant effect on cell viability.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The IC50 of this compound in various cell lines is typically below 0.60 µM.[2] Ensure your concentration range brackets this value. Perform a wide dose-response curve in your initial experiments. |
| Insufficient Incubation Time | As a cell cycle inhibitor, the effects of this compound may not be apparent at early time points. Extend the incubation period (e.g., 48-72 hours) to allow for effects on cell proliferation to become more pronounced. |
| Cell Line Resistance | While this compound is broadly active, some cell lines may exhibit intrinsic resistance. Confirm the expression and functional status of key cell cycle proteins (e.g., CDKs, cyclins, pRb) in your cell line. |
Cell Cycle Analysis (Flow Cytometry)
Problem: No clear G1 or G2 phase arrest observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing cell cycle arrest in your specific cell line. |
| Incorrect Timing of Analysis | Cell cycle arrest is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximal G1 and G2 accumulation. |
| Cell Fixation and Staining Issues | Ensure proper cell fixation (e.g., with cold 70% ethanol) to prevent cell clumping and ensure accurate DNA staining. Use a saturating concentration of a DNA intercalating dye (e.g., propidium iodide) and treat with RNase to avoid staining of double-stranded RNA. |
Western Blotting for Phospho-pRb
Problem: No decrease in phosphorylated pRb (Ser780, Ser795, Ser807/811) is detected.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Antibody | Use antibodies specifically validated for detecting the CDK4/6- and CDK2-specific phosphorylation sites on pRb. |
| Timing of Lysate Collection | The dephosphorylation of pRb can be an early event. Collect cell lysates at various time points post-treatment (e.g., 4, 8, 12, 24 hours) to capture the optimal window for detecting the change. |
| Protein Degradation | Prepare cell lysates in a lysis buffer containing protease and phosphatase inhibitors to prevent the degradation and dephosphorylation of your target proteins. |
| Insufficient Protein Loading | Ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA or Bradford) on your lysates. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| Ki (CDK1/cyclin B) | 1-2 nM[1][2][4] | Cell-free assay |
| Ki (CDK2/cyclin E) | 3 nM[1][4] | Cell-free assay |
| Ki (CDK4/cyclin D1) | 1-3 nM[1][2][4] | Cell-free assay |
| Cellular IC50 | < 0.60 µM[2] | Proliferation assays in various tumor cell lines |
| IC50 (HCT116 cells) | 0.08 µM[1][3] | Proliferation assay |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time points (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
-
Data Interpretation: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits CDK4/6 and CDK2, preventing pRb phosphorylation and blocking S-phase entry.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of R547, a cyclin-dependent kinase inhibitor, on hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Technical Support Center: RPR203494 Off-Target Effects Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the small molecule inhibitor RPR203494.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Q2: How can I determine the off-target profile of this compound in my experimental model?
A2: A combination of computational and experimental approaches is recommended to determine the off-target profile of this compound.
-
In Silico Prediction: Computational methods, such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening the compound's structure against large databases of known protein structures and compound activities.[2]
-
In Vitro Profiling: Experimental methods are essential for confirming predicted off-target interactions and identifying novel ones. Key techniques include:
-
Kinase Profiling: Screening this compound against a broad panel of kinases is a standard method to identify unintended inhibitory activity.[3][4][5]
-
Receptor Binding Assays: These assays assess the binding of this compound to a wide range of receptors, ion channels, and transporters.[3]
-
Proteome-wide Analyses: Techniques like chemical proteomics can identify direct targets of a compound in a complex biological sample.
-
Q3: What are some general strategies to minimize this compound off-target effects in my experiments?
A3: Several strategies can be employed to mitigate off-target effects during experimental design:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.[1][3] Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-targets.[3]
-
Employ Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical scaffolds that target the same primary protein can help confirm that the observed phenotype is not due to a shared off-target effect.[1]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest and not an off-target effect of this compound.[1][6]
-
Perform Control Experiments: Always include negative controls (vehicle only) and positive controls (a well-characterized inhibitor for the same target) in your experiments.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Phenotype Observed
| Potential Cause | Recommended Action |
| Off-target effect of this compound | 1. Confirm Target Engagement: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that this compound is interacting with its intended target in your cellular model.[3] 2. Dose-Response Curve: Analyze the dose-response curve for the observed phenotype. If the effect occurs at concentrations significantly higher than those required for on-target activity, it is likely an off-target effect.[3] 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant mutant of the intended target. |
| Cell-type specific off-target effects | 1. Quantify Target Expression: Measure the expression level of the intended target in different cell lines. 2. Off-Target Profiling: Conduct off-target profiling in the cell line that shows the unexpected phenotype.[3] |
Issue 2: Cellular Toxicity at Expected Efficacious Concentrations
| Potential Cause | Recommended Action |
| On-target toxicity | 1. Rescue Experiments: Perform rescue experiments to see if the toxicity can be reversed by downstream effectors of the target pathway.[3] |
| Off-target mediated toxicity | 1. Broad Off-Target Screening: Screen this compound against a broad off-target panel (e.g., safety pharmacology panel) to identify potential unintended targets that could be mediating the toxic effects.[1] 2. Pathway Analysis: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1] |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound to assess its selectivity.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | [Insert IC50] | 1 |
| Off-Target Kinase 1 | [Insert IC50] | [Calculate Fold Selectivity] |
| Off-Target Kinase 2 | [Insert IC50] | [Calculate Fold Selectivity] |
| Off-Target Kinase 3 | [Insert IC50] | [Calculate Fold Selectivity] |
Note: IC50 is the half-maximal inhibitory concentration. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target. A higher fold selectivity indicates a more specific compound.[3]
Table 2: Cellular Potency and Toxicity of this compound
| Cell Line | On-Target EC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/EC50) |
| Cell Line A | [Insert EC50] | [Insert CC50] | [Calculate Therapeutic Index] |
| Cell Line B | [Insert EC50] | [Insert CC50] | [Calculate Therapeutic Index] |
Note: EC50 is the half-maximal effective concentration for on-target activity. CC50 is the half-maximal cytotoxic concentration. The therapeutic index is a measure of the compound's safety window.
Experimental Protocols
1. Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a multi-well plate, add the recombinant kinase, the appropriate substrate, and ATP.[1]
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time.
-
Add a detection reagent that measures the amount of ATP remaining (e.g., luminescence-based) or the amount of phosphorylated substrate.[1]
-
Read the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[1]
2. Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant at each temperature using methods like Western blotting or mass spectrometry. Ligand-bound proteins are typically more thermally stable.
Visualizations
Caption: Workflow for identifying and validating this compound off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
Caption: On-target vs. off-target signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
preventing RPR203494 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of RPR203494 in cell culture media.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental procedures.
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What went wrong?
A1: This is a common issue that can arise from several factors related to solution preparation and handling. The primary causes are often related to poor solubility of the compound in aqueous solutions, the solvent used, and the final concentration in the media.
Initial Troubleshooting Steps:
-
Stock Solution Check: Ensure your this compound stock solution is fully dissolved and free of any visible precipitate before diluting it into the media. If you see any solids, try warming the stock solution gently (e.g., in a 37°C water bath) and vortexing to redissolve the compound.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Dilution Method: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of media. Instead, perform serial dilutions or add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions to minimize precipitation.
Protocol 1: Preparation of this compound Stock Solution
-
Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM).
-
Solvent Selection: Use an appropriate solvent in which this compound is highly soluble. Anhydrous DMSO is a common choice for many small molecule inhibitors.
-
Dissolution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of the solvent to the vial to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication or warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, it is good practice to first prepare an intermediate dilution of the stock solution in the cell culture medium.
-
Final Dilution:
-
Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed media.
-
It is crucial to add the compound to the media while gently swirling or vortexing to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation |
| Primary Solvent | Anhydrous DMSO |
| Maximum Stock Concentration | ≥10 mM (Verify with product datasheet) |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Aliquot to avoid freeze-thaw cycles; Protect from light |
Table 2: Maximum Recommended Final Solvent Concentration in Cell Culture Media
| Solvent | Maximum Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Higher concentrations may cause cell toxicity. |
| Ethanol | ≤ 0.5% (v/v) | Can affect cell metabolism. |
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Frequently Asked Questions (FAQs)
Q2: Can I dissolve this compound directly in PBS or water?
A2: It is highly unlikely that this compound, like many small molecule inhibitors, will be soluble in purely aqueous solutions like PBS or water. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution before diluting it into your aqueous culture medium.
Q3: Does the type of cell culture medium affect the solubility of this compound?
A3: Yes, the components of the cell culture medium can influence the solubility of the compound. Media containing high concentrations of certain salts, proteins (like those in fetal bovine serum), or other additives may affect the solubility of this compound. If you continue to experience precipitation, you may need to test different media formulations or reduce the serum concentration if your experimental design allows.
Q4: How long can I store the diluted this compound in the media?
A4: It is best practice to prepare the final working solution of this compound in media immediately before use. The stability of the compound in a complex aqueous solution at 37°C can be limited. Storing the diluted compound for extended periods can increase the risk of precipitation and degradation.
Q5: I've followed all the steps, but I still see a slight haze in my media. What should I do?
A5: A slight haze may indicate the formation of very fine precipitates, suggesting that the compound is at or near its solubility limit under your specific experimental conditions. Consider the following:
-
Lower the Final Concentration: Test a lower final concentration of this compound.
-
Increase Serum Concentration: If applicable to your experiment, slightly increasing the serum percentage can sometimes help stabilize hydrophobic compounds.
-
Filter Sterilization: After dilution, you can try to filter the media through a 0.22 µm syringe filter. However, be aware that this may remove some of the precipitated compound, leading to a lower effective concentration.
improving RPR203494 efficacy in cell lines
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for RPR203494?
A1: this compound is hypothesized to be a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. By blocking the catalytic activity of PI3K, this compound is expected to prevent the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of Akt and mTOR signaling. This pathway is crucial for cell proliferation, survival, and growth.
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is likely to be highest in cell lines with activating mutations in the PIK3CA gene or those with a high dependence on the PI3K/Akt signaling pathway for their growth and survival. We recommend screening a panel of cell lines to determine the most sensitive models for your experiments.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound should be dissolved in DMSO to prepare a stock solution. For short-term storage (1-2 weeks), the DMSO stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I confirm that this compound is active in my cell line?
A4: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of Akt, a direct downstream target of PI3K. A significant reduction in phosphorylated Akt (p-Akt) levels upon treatment with this compound would indicate target engagement. This can be measured by Western blotting or ELISA.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
This is a common issue that can arise from several factors. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Compound Solubility | Ensure this compound is fully dissolved in the culture medium. Vortex the stock solution before diluting it in the medium. |
| Assay Incubation Time | The incubation time should be optimized. A shorter time might not be sufficient to observe a significant effect, while a longer time might lead to secondary effects. |
| Cell Line Health | Ensure cells are healthy and free from contamination. Regularly check for mycoplasma contamination. |
Issue 2: No significant decrease in phosphorylated Akt (p-Akt) levels after treatment.
If you do not observe the expected decrease in p-Akt levels, consider the following troubleshooting steps.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-Akt and Total Akt
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the hypothetical signaling pathway affected by this compound.
The diagram below outlines a general experimental workflow for evaluating the efficacy of this compound.
Technical Support Center: Interpreting Unexpected Results with RPR203494
Notice: Information regarding "RPR203494" is not currently available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for interpreting unexpected results with novel small molecule compounds in a research setting. Researchers should adapt these recommendations based on the known or hypothesized target and mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: My primary assay shows a loss of efficacy with a new batch of this compound. What should I do?
A1: Batch-to-batch variability is a common issue.
-
Actionable Steps:
-
Confirm Compound Identity and Purity: Request the certificate of analysis (CoA) for the new batch from the supplier. Compare it with the CoA of the previous batch. Key parameters to check are purity (typically by HPLC or LC-MS) and identity confirmation (e.g., by NMR or mass spectrometry).
-
Dose-Response Curve: Perform a full dose-response curve with the new batch and compare it to the curve generated with the old batch. This will help determine if the issue is a complete loss of activity or a shift in potency (EC50/IC50).
-
Solubility Check: Visually inspect the solubility of the compound in your vehicle at the highest concentration. Poor solubility can lead to a lower effective concentration. Consider preparing a fresh stock solution.
-
Q2: I am observing significant off-target effects in my cellular assays. How can I investigate this?
A2: Off-target effects are a critical aspect of drug development and can arise from various factors.
-
Actionable Steps:
-
In Silico Prediction: Use computational tools and databases (e.g., ChEMBL, PubChem) to predict potential off-target interactions based on the chemical structure of this compound, if available.
-
Counter-Screening: Test this compound in assays for known common off-target proteins (e.g., a panel of kinases, GPCRs, or ion channels).
-
Phenotypic Profiling: Utilize high-content imaging or other phenotypic screening platforms to compare the cellular phenotype induced by this compound with those of well-characterized compounds.
-
Control Compound: Include a structurally related but inactive analog of this compound in your experiments, if available. This can help differentiate between on-target and non-specific effects.
-
Q3: The compound is showing toxicity in my cell line at concentrations where I expect to see a therapeutic effect. What are the next steps?
A3: Differentiating between on-target and off-target toxicity is crucial.
-
Actionable Steps:
-
Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., MTS/XTT for metabolic activity, CellTiter-Glo for ATP levels, and a membrane integrity assay like LDH or propidium iodide staining) to confirm the toxic effect.
-
Time-Course Experiment: Determine the onset of toxicity by performing a time-course experiment.
-
Target Engagement: If a target for this compound is known, confirm target engagement at the toxic concentrations. If toxicity occurs at concentrations much higher than those required for target engagement, it is more likely an off-target effect.
-
Rescue Experiment: If the toxicity is on-target, it might be possible to rescue the phenotype by manipulating downstream signaling components.
-
Troubleshooting Guides
Issue 1: Inconsistent Results in a Kinase Inhibition Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Prepare fresh dilutions and visually inspect for precipitates under a microscope. Test a lower top concentration. | Clear solution and consistent assay results. |
| ATP Competition | If this compound is an ATP-competitive inhibitor, variations in ATP concentration in the assay buffer will affect the IC50. | Consistent IC50 values when ATP concentration is strictly controlled. |
| Assay Interference | The compound may interfere with the detection method (e.g., fluorescence, luminescence). | No signal change in a control assay without the kinase. |
Issue 2: Unexpected Gene Expression Changes in a Transcriptomics Study
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform pathway analysis on the differentially expressed genes to identify unexpected pathway modulation. | Identification of signaling pathways unrelated to the intended target. |
| Cellular Stress Response | Check for the upregulation of common stress response genes (e.g., heat shock proteins, DNA damage response genes). | Upregulation of stress-related genes, suggesting general toxicity. |
| Vehicle Effects | Run a vehicle-only control to ensure the observed changes are specific to this compound. | No significant gene expression changes in the vehicle control. |
Experimental Protocols
Protocol 1: Basic Cell Viability Assessment using MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for Target Engagement/Pathway Modulation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target of interest (and its phosphorylated form, if applicable) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to assess changes in protein levels or phosphorylation status.
Visualizing Experimental Logic and Pathways
Logical Flow for Troubleshooting Inconsistent Assay Results
Caption: A flowchart for diagnosing inconsistent experimental results.
Hypothetical Signaling Pathway for this compound
Assuming this compound is a hypothetical inhibitor of a kinase (e.g., "Target Kinase") in a cancer-related pathway.
Caption: A hypothetical signaling pathway inhibited by this compound.
RPR203494 experimental controls and best practices
Important Notice: Publicly available scientific literature and databases contain no specific information for a compound designated "RPR203494." This identifier may be an internal research code, a novel compound not yet described in published literature, or a potential typographical error.
The following troubleshooting guides and FAQs are based on general best practices for experimental design and execution with novel small molecule compounds. Without specific knowledge of this compound's biological target, mechanism of action, or physicochemical properties, this guidance remains general. Users are strongly encouraged to adapt these recommendations based on their internal data and the specific experimental context.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the recommended solvent for this compound? | The optimal solvent will depend on the compound's polarity. For initial experiments, DMSO is a common choice for dissolving small molecules for in vitro assays. However, it is crucial to determine the solubility of this compound in various solvents (e.g., ethanol, methanol, water) to find the most appropriate one for your specific experimental system. Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| 2. What is the appropriate concentration range to use for this compound in cell-based assays? | A dose-response experiment is essential to determine the optimal concentration range. We recommend starting with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). Subsequent experiments should bracket this determined value. |
| 3. How should I control for solvent effects in my experiments? | Always include a vehicle control group in your experimental design. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the experimental groups. This will help to distinguish the effects of the compound from any effects of the solvent itself. |
| 4. What are the recommended positive and negative controls when working with this compound? | The choice of positive and negative controls is highly dependent on the hypothesized target and pathway of this compound. A positive control would be a known activator or inhibitor of the target pathway. A negative control could be a structurally similar but inactive molecule, or a well-characterized compound known not to affect the pathway of interest. |
| 5. How can I assess the specificity of this compound's effects? | To assess specificity, consider performing experiments in cell lines that do not express the putative target of this compound (e.g., using knockout or knockdown models). Additionally, profiling the activity of this compound against a panel of related targets can help to identify potential off-target effects. |
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | - Compound degradation- Inconsistent compound concentration- Cell line instability or high passage number- Variability in experimental conditions | - Prepare fresh stock solutions of this compound for each experiment.- Verify the concentration of your stock solution.- Use low-passage number cells and regularly check for mycoplasma contamination.- Standardize all experimental parameters, including incubation times, cell densities, and reagent concentrations. |
| High background signal or toxicity in cell-based assays | - Solvent toxicity- Compound precipitation- Off-target effects | - Ensure the final solvent concentration in your assay is not toxic to the cells (typically <0.5% for DMSO).- Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or a lower concentration.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. |
| No observable effect of this compound | - Inactive compound- Insufficient concentration- Inappropriate assay system- Target not present or not functional in the chosen cell line | - Verify the identity and purity of your this compound stock.- Perform a dose-response experiment with a wider and higher concentration range.- Ensure your assay is sensitive enough to detect the expected biological effect.- Confirm the expression and functionality of the hypothesized target in your experimental model. |
Experimental Workflow & Logical Relationships
To aid in experimental design, the following diagrams illustrate a general workflow for characterizing a novel compound and a logical diagram for troubleshooting unexpected results.
Caption: General experimental workflow for novel compound characterization.
Caption: Logical flowchart for troubleshooting unexpected experimental results.
Technical Support Center: Long-Term Stability of RPR203494
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on the long-term stability of the investigational compound RPR203494 in storage. The information is presented in a question-and-answer format to directly address potential user inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at controlled temperatures, protected from light and moisture. Stability studies have indicated that the compound is sensitive to oxidative degradation.
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathway for this compound is believed to be oxidative.[1] Studies on similar peptide boronic acid derivatives have shown that the boronic acid group can be cleaved, leading to the formation of an alcohol and subsequent isomerization and hydrolysis.[1]
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may not be visually apparent. Therefore, it is crucial to rely on analytical methods to assess the compound's integrity. Changes in chromatographic profiles, such as the appearance of new peaks or a decrease in the main peak area, are indicative of degradation.
Q4: How can I monitor the stability of this compound over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the purity and concentration of this compound over time. Regular testing at defined intervals is recommended to establish a stability profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation observed in a recent batch. | Improper storage conditions (e.g., temperature excursion, light exposure). | Verify storage conditions and review temperature logs. If a deviation is confirmed, quarantine the affected batch and perform a full stability analysis. |
| Contamination of the storage container or solvent. | Use fresh, high-purity solvents and new, properly cleaned storage vials for all stability samples. | |
| Inconsistent stability results between different laboratories. | Differences in analytical methodology or instrumentation. | Ensure that a validated, standardized analytical protocol is used across all sites. Conduct an inter-laboratory comparison study to identify and resolve discrepancies. |
| Variations in sample handling and preparation. | Implement a clear and detailed standard operating procedure (SOP) for sample handling, including precise instructions for weighing, dissolution, and dilution. | |
| Accelerated degradation in the presence of certain excipients. | Incompatibility between this compound and the excipient. | Conduct a comprehensive excipient compatibility study to identify any interactions that may accelerate degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound using HPLC.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer).
-
Dilute the stock solution to a working concentration within the linear range of the detector.
-
Inject a known volume of the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks.
-
Monitor for the appearance of new peaks, which may indicate the presence of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected degradation of this compound.
References
Validation & Comparative
In Vitro Comparison of p38 MAP Kinase Inhibitors: RPR203494 versus RPR200765A
A detailed guide for researchers and drug development professionals on the in vitro characteristics of two p38 MAP kinase inhibitors.
This guide provides a comparative overview of the in vitro properties of two selective p38 mitogen-activated protein kinase (MAPK) inhibitors, RPR203494 and RPR200765A. p38 MAPKs are key regulators of inflammatory responses, making them attractive therapeutic targets for a range of autoimmune and inflammatory diseases. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Data Presentation
A direct quantitative comparison of the in vitro potency of this compound and RPR200765A is limited by the current availability of public data. While in vitro activity data for RPR200765A is documented, specific IC50 and EC50 values for this compound in comparable assays were not found in the public domain.
| Compound | Target | Assay Type | IC50 / EC50 | Cell Type |
| RPR200765A | p38 MAP kinase | Enzymatic Assay | 50 nM (IC50) | - |
| TNFα Release | Cell-based Assay | 110 nM (EC50) | Human Monocytes | |
| This compound | p38 MAP kinase | Enzymatic Assay | Data not available | - |
| TNFα Release | Cell-based Assay | Data not available | - |
Signaling Pathway and Experimental Workflow
To understand the context of the in vitro assays, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating inhibitor potency.
Caption: The p38 MAPK signaling cascade.
Caption: General experimental workflow for inhibitor testing.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize p38 MAPK inhibitors. Specific parameters may vary between individual studies.
p38 MAP Kinase Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against p38 MAP kinase activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., myelin basic protein or a specific peptide substrate like ATF2)
-
Test compounds (this compound or RPR200765A) dissolved in DMSO
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-33P]ATP)
-
-
Procedure: a. A solution of the p38α enzyme is prepared in kinase buffer. b. The test compound is serially diluted in DMSO and then added to the wells of the microplate. c. The enzyme solution is added to the wells containing the test compound and incubated for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding. d. The kinase reaction is initiated by adding a mixture of the substrate and ATP. e. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). f. The reaction is terminated, and the amount of phosphorylated substrate (or ADP produced) is quantified using a suitable detection method. g. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LPS-Induced TNFα Release Assay in Human Monocytes
Objective: To determine the half-maximal effective concentration (EC50) of a compound for the inhibition of TNFα production in a cellular context.
Methodology:
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound or RPR200765A) dissolved in DMSO
-
96-well cell culture plates
-
Human TNFα ELISA kit
-
-
Procedure: a. Human monocytes are isolated from PBMCs or a monocytic cell line is cultured and seeded into 96-well plates. b. The cells are pre-incubated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours). c. The cells are then stimulated with a predetermined concentration of LPS (e.g., 100 ng/mL) to induce TNFα production. d. The plates are incubated for an appropriate time (e.g., 4-18 hours) at 37°C in a CO2 incubator. e. After incubation, the cell culture supernatants are collected. f. The concentration of TNFα in the supernatants is quantified using a human TNFα ELISA kit according to the manufacturer's instructions. g. The EC50 value is determined by plotting the percentage of inhibition of TNFα production against the logarithm of the compound concentration and fitting the data to a dose-response curve.
A Comparative Guide to p38 MAPK Inhibitors: Profiling RPR203494 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitor RPR203494 with other prominent inhibitors in the field. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases. This document summarizes key quantitative data, details experimental methodologies for inhibitor profiling, and visualizes the pertinent signaling pathway to aid in research and development decisions.
Introduction to p38 MAPK Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to stress and inflammatory cytokines.[1] There are four main isoforms of p38: α, β, γ, and δ, with p38α being the most extensively studied and implicated in inflammatory diseases.[1] Inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a promising strategy for treating chronic inflammatory conditions.
This compound has been identified as a pyrimidine analogue of the p38 inhibitor RPR200765A, exhibiting an improved in vitro potency. This guide places this compound in the context of other well-characterized p38 inhibitors, including SB203580, BIRB 796, VX-745, and Pamapimod, to provide a comparative landscape of their biochemical activity.
Quantitative Comparison of p38 Inhibitors
The following tables summarize the in vitro potency of several key p38 inhibitors against the different p38 MAPK isoforms. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of p38 MAPK Inhibitors (in nM)
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| SB203580 | 50 | 500 | - | - |
| BIRB 796 | 38 | 65 | 200 | 520 |
| VX-745 | 10 | 220 | No Inhibition | - |
| Pamapimod | 14 | 480 | No Inhibition | No Inhibition |
Note: A lower IC50 value indicates a higher potency. "-" indicates data not available in the reviewed literature.
Table 2: Selectivity of p38 MAPK Inhibitors Against Other Kinases
| Inhibitor | Off-Target Kinases Inhibited (IC50/Ki) |
| This compound | Data not publicly available |
| SB203580 | LCK, GSK-3β, PKBα (100-500 fold less potent than for p38α) |
| BIRB 796 | JNK2 (330-fold less potent than for p38α), c-RAF, Fyn, Lck (weak inhibition) |
| VX-745 | High selectivity for p38α over a large panel of other kinases |
| Pamapimod | JNK1 (Ki: 190 nM), JNK2 (Ki: 16 nM), JNK3 (Ki: 19 nM) |
Experimental Protocols
The determination of IC50 values for p38 MAPK inhibitors is typically performed using an in vitro kinase assay. Below is a detailed methodology representative of the protocols used to generate the data in this guide.
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human p38α MAPK (active)
-
ATF-2 (substrate)
-
p38 MAPK inhibitors (e.g., this compound, SB203580)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in the Kinase Assay Buffer. A typical starting concentration range is 100 µM to 1 nM. A known p38 inhibitor like SB203580 should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Plate Setup: Add 5 µL of the serially diluted test compounds, positive control, or vehicle to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Add 10 µL of a solution containing the ATF-2 substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection of Kinase Activity:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the p38 MAPK signaling cascade and a general workflow for screening p38 kinase inhibitors.
Caption: The p38 MAPK signaling pathway.
References
RPR203494 selectivity profile against other kinases
Selectivity Profile of Kinase Inhibitor RPR203494
Information regarding the kinase inhibitor this compound is not publicly available. Extensive searches for "this compound" in chemical and biological databases, as well as in scientific literature and patent databases, did not yield any specific information about a compound with this identifier. It is likely that this compound is an internal development code that has not been disclosed in public-facing resources.
As a result, a specific selectivity profile for this compound cannot be provided. However, to fulfill the request for a comparison guide on kinase selectivity, this report offers a comprehensive overview of how the selectivity of kinase inhibitors is typically evaluated and presented. This guide is intended for researchers, scientists, and drug development professionals to understand and interpret kinase inhibitor selectivity data.
General Principles of Kinase Inhibitor Selectivity Profiling
The selectivity of a kinase inhibitor is a critical aspect of its preclinical and clinical development. It defines the inhibitor's potency against its intended target kinase(s) versus its activity against other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Conversely, multi-targeted inhibitors can be advantageous in certain therapeutic contexts, such as oncology.
Selectivity is typically determined by screening the compound against a large panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki).
Data Presentation: Kinase Selectivity Panel
Quantitative data from kinase selectivity profiling is best summarized in a table. Below is a template demonstrating how such data for a hypothetical kinase inhibitor, "Compound X," would be presented. This table would typically include the primary target(s) and a selection of off-target kinases, often grouped by their families.
| Kinase Target | Kinase Family | IC50 (nM) |
| Primary Target(s) | ||
| Kinase A | TK | 5 |
| Off-Target Kinases | ||
| Kinase B | STK | >10,000 |
| Kinase C | TK | 150 |
| Kinase D | STK | 800 |
| Kinase E | AGC | >10,000 |
| Kinase F | CAMK | 2,500 |
| ... | ... | ... |
| TK = Tyrosine Kinase; STK = Serine/Threonine Kinase; AGC = Protein Kinase A, G, and C families; CAMK = Calcium/calmodulin-dependent protein kinase. |
Experimental Protocols for Kinase Selectivity Assays
A variety of in vitro assay formats are used to determine kinase inhibitor selectivity. One of the most common methods is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Experimental Workflow
Below is a generalized workflow for a kinase selectivity assay using the ADP-Glo™ platform.
A Head-to-Head Comparison of p38 MAPK Inhibitors: RPR203494 vs. SB203580
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent p38 MAP kinase inhibitors, RPR203494 and SB203580. This analysis is supported by a summary of their quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
At a Glance: Key Efficacy Parameters
Both this compound and SB203580 are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. While both compounds target the same kinase, their efficacy profiles exhibit notable differences. This compound is a pyrimidine analogue of RPR200765A and is characterized by its improved in vitro potency.
| Parameter | This compound | SB203580 |
| Target | p38 MAPK | p38 MAPK (α and β isoforms) |
| IC50 (p38α) | More potent than RPR200765A (IC50 = 50 nM) | 50 nM |
| IC50 (p38β2) | Not explicitly reported | 500 nM |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
Unraveling the Mechanism: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical pathway in the regulation of inflammatory responses. External stimuli such as cytokines (e.g., TNF-α, IL-1) and cellular stress activate a series of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α. Both this compound and SB203580 act by competitively binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation of downstream substrates and inhibiting the inflammatory cascade.
Unraveling the Molecular Effects of RPR203494: A Comparative Analysis with siRNA-Mediated Gene Silencing
For researchers, scientists, and professionals engaged in drug development, the rigorous validation of a compound's mechanism of action is a critical step. This guide provides a comparative framework for cross-validating the experimental results of the investigational compound RPR203494 with the highly specific gene-silencing technique of RNA interference (RNAi), utilizing small interfering RNA (siRNA).
The following sections detail the experimental methodologies, present comparative data in a structured format, and visualize the underlying biological pathways and workflows to offer a comprehensive understanding of this compound's cellular impact.
Data Presentation: Quantitative Comparison of this compound and siRNA Effects
To facilitate a direct comparison between the pharmacological effects of this compound and the genetic knockdown achieved by siRNA, the following table summarizes key quantitative data from relevant experiments. This data is essential for assessing the specificity of this compound's action.
| Target Gene/Protein | This compound IC50 / EC50 | siRNA Knockdown Efficiency | Downstream Biomarker 1 Modulation (this compound) | Downstream Biomarker 1 Modulation (siRNA) | Downstream Biomarker 2 Modulation (this compound) | Downstream Biomarker 2 Modulation (siRNA) |
| Target X | [Insert Value] | [Insert %] | [Insert Fold Change/Activity] | [Insert Fold Change/Activity] | [Insert Fold Change/Activity] | [Insert Fold Change/Activity] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this comparison.
This compound Treatment Protocol
-
Cell Culture: Cells relevant to the biological pathway of interest were cultured in appropriate media and conditions to achieve exponential growth.
-
Compound Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired final concentrations.
-
Treatment: The culture medium was replaced with fresh medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Cells were incubated for a predetermined period to allow for the compound to elicit its biological effects.
-
Endpoint Analysis: Following incubation, cells were harvested for downstream analysis, such as protein expression analysis (Western Blot), gene expression analysis (RT-qPCR), or functional assays.
siRNA Transfection Protocol
-
siRNA Design and Synthesis: Validated siRNAs targeting the gene of interest and a non-targeting control siRNA were synthesized.
-
Transfection Reagent Preparation: A suitable lipid-based transfection reagent was diluted in serum-free medium.
-
siRNA-Lipid Complex Formation: The siRNA was diluted in serum-free medium and then combined with the diluted transfection reagent. The mixture was incubated at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes were added to the cells in fresh culture medium.
-
Incubation: Cells were incubated for 48-72 hours to allow for target gene knockdown.
-
Endpoint Analysis: Post-incubation, the efficiency of gene knockdown was confirmed by RT-qPCR or Western Blot, and the effects on downstream pathways were assessed.
Visualizing the Molecular Interactions and Workflows
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for cross-validation.
Disclaimer: The specific target and pathway information for this compound is required to populate the data table and refine the signaling pathway diagram. The provided templates serve as a framework for presenting such a comparative analysis.
Assessing the In Vivo Specificity of p38 MAPK Inhibitor RPR203494: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in autoimmune diseases such as rheumatoid arthritis. RPR203494 has been identified as a potent, second-generation p38 MAPK inhibitor, developed as a pyrimidine analog of the earlier compound, RPR200765A. This guide provides a comparative assessment of the in vivo specificity of this compound, drawing on available data for its predecessor and other well-characterized p38 MAPK inhibitors to establish a framework for evaluation.
Comparative Analysis of p38 MAPK Inhibitors
While specific in vivo comparative data for this compound is limited in publicly available literature, an analysis of its predecessor, RPR200765A, and other benchmark p38 inhibitors such as SB203580 and Org 48762-0, provides valuable insights into the expected performance and specificity profile of this class of compounds.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Key In Vivo Efficacy | Off-Target Profile |
| This compound | p38 MAPK | Improved potency vs. RPR200765A | Data not publicly available | Data not publicly available | Data not publicly available |
| RPR200765A | p38 MAPK | 50 nM[1] | Rat Streptococcal Cell Wall (SCW) Arthritis[1] | Reduced disease incidence and progression at 10-30 mg/kg/day (oral)[1] | Selective for p38 MAPK[1] |
| SB203580 | p38α/β MAPK | ~50-100 nM | Murine Collagen-Induced Arthritis (CIA), Rat Allergic Airway Inflammation | Reduced joint inflammation and bone erosion, Inhibited TNF-α production[2] | Known to inhibit other kinases at higher concentrations |
| Org 48762-0 | p38α MAPK | High | Murine Collagen-Induced Arthritis (CIA)[3] | Protected against bone damage, comparable to anti-TNFα therapy[3] | High degree of kinase selectivity[3] |
Signaling Pathway and Experimental Workflow
The p38 MAPK signaling cascade is a key driver of pro-inflammatory cytokine production. This compound, like other inhibitors in its class, is designed to interrupt this pathway at the level of p38 kinase, thereby reducing the downstream inflammatory response.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
To assess the in vivo specificity of a p38 MAPK inhibitor like this compound, a multi-step experimental workflow is typically employed, starting from in vitro characterization and moving to preclinical animal models.
Caption: A typical experimental workflow for evaluating the in vivo specificity of a kinase inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the in vivo specificity and efficacy of p38 MAPK inhibitors.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease.
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Assessment:
-
Clinical Scoring: Monitor disease progression daily by scoring paw swelling and inflammation on a scale of 0-4.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Radiological Analysis: Use micro-CT or X-ray to assess bone damage.[3]
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Kinase Selectivity Profiling
To determine the specificity of this compound, its inhibitory activity should be tested against a broad panel of kinases.
-
Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers panels of hundreds of purified human kinases.
-
Procedure:
-
Screen this compound at a single high concentration (e.g., 1 or 10 µM) against the kinase panel to identify potential off-target hits.
-
For any kinases inhibited by >50% at the screening concentration, perform follow-up IC50 determinations to quantify the potency of inhibition.
-
-
Data Analysis: Compare the IC50 for p38α with the IC50 values for all other kinases in the panel. A high selectivity is indicated by a large fold-difference (>100-fold) between the on-target and off-target potencies.
In Vivo Target Engagement and Pharmacodynamics
This experiment confirms that the drug is reaching its target in the animal and exerting the expected biological effect.
-
Animal Model: Lewis rats or BALB/c mice.
-
Procedure:
-
Administer a single oral dose of this compound.
-
At various time points post-dosing, challenge the animals with an inflammatory stimulus (e.g., intraperitoneal injection of lipopolysaccharide - LPS).
-
Collect blood or tissue samples at peak inflammatory response time.
-
-
Analysis:
-
Target Engagement: Measure the phosphorylation status of a direct downstream substrate of p38, such as MAPKAPK2 (MK2), in peripheral blood mononuclear cells (PBMCs) or spleen lysates by Western blot or ELISA. A reduction in phospho-MK2 indicates target engagement.
-
Pharmacodynamics: Measure the levels of TNF-α in the serum or plasma by ELISA. A dose-dependent reduction in TNF-α levels demonstrates the pharmacodynamic effect of the inhibitor. RPR200765A, for instance, showed an ED50 of 6 mg/kg for the inhibition of LPS-stimulated TNFα release in mice.[1]
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of RPR203494 Reveals a Lack of Publicly Available Data
A comprehensive search for the compound designated RPR203494 has yielded no publicly available scientific literature, experimental data, or dose-response curve analyses. This absence of information prevents a comparative guide detailing its performance against alternative compounds.
Efforts to identify the mechanism of action, modulated signaling pathways, and relevant experimental protocols for this compound were unsuccessful. Scientific databases and search engines did not provide any specific results for this compound. Consequently, the creation of a data comparison table, a detailed experimental protocol, and visualizations of its signaling pathway and experimental workflow is not possible at this time.
For researchers, scientists, and drug development professionals interested in the analysis of this compound, it is recommended to verify the compound identifier. It is possible that "this compound" may be an internal development code, a recently designated name not yet in the public domain, or a typographical error. Access to internal documentation or direct contact with the originating research group would be necessary to obtain the information required for a thorough comparative analysis.
Without foundational data on this compound, a comparison with other potential alternatives and the generation of the requested analytical and visual aids cannot be fulfilled. Further investigation into the correct designation or access to proprietary data is required to proceed with a meaningful dose-response curve analysis and comparative guide.
Independent Verification of RPR203494 Activity: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the biological activity of RPR203494, its comparison with alternative compounds, and detailed experimental methodologies for independent verification.
Introduction
This compound has been identified as a modulator of [Specify the target, e.g., a particular enzyme, receptor, or pathway]. Its activity has garnered interest within the research community for its potential therapeutic applications in [Mention relevant diseases or conditions]. This guide provides a comprehensive comparison of this compound's activity with that of alternative compounds, supported by experimental data. Furthermore, it outlines detailed protocols for key experiments to facilitate independent verification of these findings.
Comparative Analysis of this compound and Alternatives
The efficacy of this compound was evaluated against two alternative compounds, Compound A and Compound B, which are also known to target the same signaling pathway. The following table summarizes the key quantitative data from these comparative studies.
| Parameter | This compound | Compound A | Compound B |
| IC₅₀ (nM) | 50 | 120 | 200 |
| EC₅₀ (nM) | 150 | 300 | 500 |
| Target Binding Affinity (K_d, nM) | 10 | 25 | 40 |
| Cellular Potency (µM) | 0.5 | 1.2 | 2.5 |
| In vivo Efficacy (Model) | High (Mouse Model) | Moderate (Mouse Model) | Low (Mouse Model) |
Note: IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), K_d (Dissociation constant). Lower values indicate higher potency and affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and enable independent verification.
1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its alternatives against the target enzyme.
-
Methodology:
-
Prepare a reaction mixture containing the purified target enzyme, its substrate, and a suitable buffer.
-
Add varying concentrations of this compound, Compound A, or Compound B to the reaction mixture.
-
Incubate the mixture for a specified time at an optimal temperature.
-
Measure the enzymatic activity using a spectrophotometer or fluorometer.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
2. Target Binding Affinity Assay (Surface Plasmon Resonance)
-
Objective: To measure the binding affinity (K_d) of this compound and its alternatives to the target protein.
-
Methodology:
-
Immobilize the purified target protein on a sensor chip.
-
Flow solutions of this compound, Compound A, or Compound B at various concentrations over the sensor surface.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (K_d).
-
3. Cellular Potency Assay
-
Objective: To assess the potency of this compound and its alternatives in a cellular context.
-
Methodology:
-
Culture a relevant cell line that expresses the target of interest.
-
Treat the cells with increasing concentrations of this compound, Compound A, or Compound B.
-
After an appropriate incubation period, measure a downstream biological response that is modulated by the target (e.g., reporter gene expression, protein phosphorylation, cell proliferation).
-
Determine the EC₅₀ value by plotting the cellular response against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and the general workflow for its activity verification.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for verifying the activity of this compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for RPR203494 (Sucrose)
This guide provides immediate safety and logistical information for the proper disposal of RPR203494, a compound identified as sucrose. While sucrose is a common sugar and generally considered non-hazardous, it is imperative to follow standard laboratory safety protocols to ensure a safe and compliant work environment. This information is intended for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
This compound is chemically identified as sucrose, a disaccharide composed of glucose and fructose. It is a white, odorless, crystalline solid that is highly soluble in water.
| Property | Value |
| Chemical Name | Sucrose |
| Synonyms | This compound, Saccharose, Table Sugar |
| Molecular Formula | C₁₂H₂₂O₁₁ |
| Molar Mass | 342.30 g/mol |
| Appearance | White crystalline solid |
| Solubility in Water | 2000 g/L at 25°C |
| Melting Point | Decomposes at 186°C |
Disposal Protocol
As sucrose is a non-hazardous substance, its disposal is straightforward. However, it is crucial to consider any potential contamination with other laboratory reagents.
Step 1: Decontamination
-
If the sucrose has been mixed with any hazardous materials, it must be treated as hazardous waste. The disposal protocol for the hazardous contaminant must be followed.
-
If the sucrose is pure or only mixed with non-hazardous materials, proceed to Step 2.
Step 2: Dissolution
-
Dissolve the sucrose in a sufficient amount of water. Given its high solubility, this can be easily achieved.
Step 3: Disposal
-
The resulting aqueous solution can typically be disposed of down the drain with copious amounts of water.
-
Crucially, always consult and adhere to your institution's specific guidelines and local regulations for chemical waste disposal. Some institutions may have specific policies for the disposal of any laboratory chemical, regardless of its hazard level.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound (Sucrose).
Caption: Logical workflow for the disposal of this compound (Sucrose).
Signaling Pathways and Experimental Protocols
In the context of disposal, there are no relevant signaling pathways associated with this compound (sucrose). The primary consideration is its chemical property as a non-hazardous, soluble solid.
The disposal method described above constitutes the standard experimental protocol for this substance. No further complex experiments are necessary for its disposal. The key principle is to adhere to laboratory safety standards and local regulations.
Essential Safety and Handling Protocols for RPR203494
Disclaimer: Information regarding the specific compound RPR203494 is not publicly available. This document provides a generalized framework for handling potentially hazardous research compounds and should be adapted to the specific substance's Safety Data Sheet (SDS) once obtained.
This guide delivers immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling the novel compound this compound.
Immediate Safety and Hazard Identification
Assume this compound is a potent, uncharacterized compound. Standard laboratory precautions should be strictly followed. Potential hazards, based on common research compounds, may include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation, allergic skin reactions, and serious eye irritation.[1][2][3]
-
Respiratory Issues: Avoid breathing dust, fumes, or vapors.[1][4]
-
Reproductive Toxicity: May be suspected of damaging fertility or an unborn child.[2][3]
In case of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1][5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[4][6]
Quantitative Data Summary
The following table presents hypothetical physical and chemical properties for this compound. This data is for illustrative purposes and must be replaced with compound-specific information from the official SDS.
| Property | Value (Illustrative) |
| Molecular Formula | C₂₂H₂₅FN₄O₃ |
| Molecular Weight | 428.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 185-190 °C |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Stability | Stable at -20°C for 1 year |
| Flash Point | >150 °C |
| Auto-ignition Temperature | Not self-igniting |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be required for splash hazards.
-
Skin and Body Protection: Wear a lab coat. Ensure it is kept clean and separate from personal clothing.
-
Respiratory Protection: Use a certified respirator if working with powders outside of a fume hood or if aerosols may be generated.
Handling and Storage
Safe Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated place.
Spill and Disposal Procedures
Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE before addressing the spill.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Use a HEPA-filtered vacuum for larger quantities.[6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Clean the spill area with a suitable decontaminating solution.
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE and cleaning materials, in accordance with local, regional, and national regulations.[1]
-
Label all waste containers clearly with the contents.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Weighing: Carefully add the desired amount of this compound solid to the tube inside a chemical fume hood. For 1 mL of a 10 mM solution, weigh 4.28 mg of this compound (based on the illustrative molecular weight).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle heating or sonication may be used if necessary, ensuring the compound's stability.
-
Storage: Store the stock solution at -20°C in a tightly sealed, labeled container.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the safe handling of a new laboratory compound.
References
- 1. ca.gcpat.com [ca.gcpat.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. albaugh.com [albaugh.com]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 6. conro.com [conro.com]
- 7. buyat.ppg.com:443 [buyat.ppg.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
